molecular formula C8H8INO2 B8227431 2-Iodo-3,4-dimethyl-1-nitrobenzene

2-Iodo-3,4-dimethyl-1-nitrobenzene

Cat. No.: B8227431
M. Wt: 277.06 g/mol
InChI Key: YJEXTEWJBCPDAZ-UHFFFAOYSA-N
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Description

2-Iodo-3,4-dimethyl-1-nitrobenzene is a substituted nitrobenzene derivative featuring an iodine atom at the ortho position (C2), methyl groups at the meta and para positions (C3 and C4), and a nitro group at the ortho position relative to the iodine (C1). The steric and electronic effects of the substituents—iodine (electron-withdrawing), methyl groups (electron-donating), and nitro (electron-withdrawing)—create a unique reactivity profile. Structural visualization tools like ORTEP-3 for Windows, which generate crystallographic models, could aid in analyzing its molecular geometry .

Properties

IUPAC Name

3-iodo-1,2-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEXTEWJBCPDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway

The reaction begins with the diazotization of 2,3-dimethyl-6-nitroaniline in hydrochloric acid using sodium nitrite (NaNO₂) at 0°C. This generates a diazonium salt intermediate, which undergoes nucleophilic displacement with potassium iodide (KI) to yield the target iodoarene. The nitro group at the para position directs electrophilic substitution, while the methyl groups at the meta and ortho positions sterically influence regioselectivity.

Key steps include:

  • Diazonium Salt Formation : Protonation of the amino group facilitates nitrosation by NaNO₂, producing a diazonium ion.

  • Iodide Displacement : The diazonium group is replaced by iodide via a radical or ionic pathway, depending on reaction conditions.

Optimized Reaction Conditions

The patent outlines specific parameters to maximize yield and purity (Table 1):

Table 1: Reaction Conditions for 2-Iodo-3,4-dimethyl-1-nitrobenzene Synthesis

ParameterDetails
Starting Material2,3-Dimethyl-6-nitroaniline (2 g, 12 mmol)
Diazotization ReagentsHCl (10 mL), NaNO₂ (1 g, 14.5 mmol) at 0°C
Iodination ReagentKI (3 g, 18 mmol) at room temperature
SolventWater/ethyl acetate (extraction)
WorkupWashing with Na₂S₂O₃, saturated NaCl; column chromatography (PE:EA=6:1)
ProductYellow solid (yield not explicitly stated)

Notably, the absence of transition metal catalysts distinguishes this method from traditional Sandmeyer reactions, reducing cost and simplifying purification. The use of aqueous HCl ensures protonation of the amine, while NaNO₂ in a chilled environment prevents premature decomposition of the diazonium intermediate.

Comparative Analysis of Alternative Iodination Strategies

While the diazotization-iodination route remains predominant, other methodologies for aryl iodide synthesis provide context for evaluating its efficacy. For instance, a metal-free approach using arylhydrazines and iodine in dimethyl sulfoxide (DMSO) has been reported for simpler aryl iodides. However, this method requires arylhydrazine precursors, which are less readily available than the aniline derivatives used in the patent’s approach.

Solvent and Base Effects

In the arylhydrazine-based system, DMSO acts as both solvent and oxidant, facilitating iodine recycling through the oxidation of hydrogen iodide. By contrast, the patent method employs water as the primary solvent, aligning with green chemistry principles. The absence of exogenous bases in the patent procedure minimizes side reactions, such as azide or aniline byproduct formation, which are common in arylhydrazine iodinations.

Scalability and Industrial Applicability

The patent method demonstrates scalability, with gram-scale syntheses reported for related compounds. Key advantages include:

  • Simplified Purification : Column chromatography with a nonpolar eluent (PE:EA=6:1) efficiently isolates the product.

  • Cost-Effectiveness : Avoiding precious metal catalysts (e.g., Pd, Cu) reduces production expenses.

  • Reproducibility : Strict temperature control during diazotization ensures consistent diazonium salt stability.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4-dimethyl-1-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: 2-Amino-3,4-dimethyl-1-iodobenzene.

    Oxidation: 2-Iodo-3,4-dimethylbenzoic acid.

Scientific Research Applications

2-Iodo-3,4-dimethyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3,4-dimethyl-1-nitrobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product. The nitro group is an electron-withdrawing group, which influences the reactivity and orientation of the compound in various reactions .

Comparison with Similar Compounds

Structural and Physical Properties

Key differences arise from substituent type and position:

Compound Substituents Melting Point (°C) Derivatives (m.p., °C) Source
2-Iodo-3,4-dimethyl-1-nitrobenzene I (C2), CH₃ (C3/C4), NO₂ (C1) Not reported No data Current analysis
2-Iodo-3:5-dinitrobenzene I (C2), NO₂ (C3/C5) 162 Semicarbazone: 205 (decomp.)
3-Bromo-2-iodobenzene Br (C3), I (C2) 204 No derivatives reported

Observations :

  • Methyl vs. Nitro Groups : Methyl substituents (electron-donating) in the target compound likely reduce melting points compared to nitro-substituted analogs (e.g., 2-iodo-3:5-dinitrobenzene, m.p. 162°C) due to decreased molecular symmetry and weaker intermolecular forces.
  • Halogen Effects : The iodine atom in the target compound may increase molecular weight and polarizability compared to bromine analogs (e.g., 3-bromo-2-iodobenzene, m.p. 204°C), but steric hindrance from methyl groups could offset this.

Reactivity and Derivative Formation

Derivatization reactions (e.g., semicarbazone, phenylhydrazone formation) are common for nitroaromatics. Data from similar compounds suggest:

  • Nitro Group Reactivity : The nitro group at C1 in the target compound may undergo reduction or nucleophilic substitution, though steric hindrance from adjacent methyl groups (C3/C4) could slow kinetics compared to unsubstituted analogs.
  • Halogen Reactivity : The iodine atom at C2 could participate in Ullmann or Suzuki-Miyaura couplings, but competing nitro group reactivity might necessitate protective strategies.

Case Study :

  • 2-Iodo-3:5-dinitrobenzene forms a semicarbazone derivative (m.p. 205°C), indicating active nitro participation . The target compound’s methyl groups may hinder similar reactions unless deactivated.

Biological Activity

2-Iodo-3,4-dimethyl-1-nitrobenzene (C₈H₈INO₂) is an organic compound with a unique structure that includes an iodine atom, two methyl groups, and a nitro group attached to a benzene ring. This configuration suggests potential biological activities, particularly in pharmacology and toxicology. The following sections explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

2 Iodo 3 4 dimethyl 1 nitrobenzene\text{2 Iodo 3 4 dimethyl 1 nitrobenzene}

The synthesis of 2-Iodo-3,4-dimethyl-1-nitrobenzene typically involves electrophilic aromatic substitution. A common method is the nitration of 2-iodo-3,4-dimethylbenzene using concentrated nitric acid and sulfuric acid under controlled conditions to ensure selectivity and yield.

The presence of the nitro group in 2-Iodo-3,4-dimethyl-1-nitrobenzene may facilitate interactions with biological targets such as enzymes and receptors. Nitro groups can undergo reduction in biological systems, leading to reactive intermediates that can bind to cellular macromolecules . This reactivity is crucial for understanding the potential therapeutic applications of the compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the expected biological activity of 2-Iodo-3,4-dimethyl-1-nitrobenzene. The following table summarizes notable compounds and their unique features:

Compound NameSimilarity IndexUnique Features
2-Iodo-1-nitrobenzene0.98Iodine at position 2 with a single nitro group
3-Iodo-4-nitrotoluene0.94Different positioning of iodine and nitro groups
2-Iodo-4-methyl-1-nitrobenzene0.86Methyl substitution at position 4
2-Iodo-1-methoxy-4-nitrobenzene0.85Methoxy substitution affecting reactivity
4-Iodo-1-methoxy-2-nitrobenzene0.81Unique positioning of substituents

The unique arrangement of substituents in 2-Iodo-3,4-dimethyl-1-nitrobenzene results in distinct electronic characteristics that influence its reactivity compared to other related compounds.

Case Studies and Research Findings

Research has demonstrated that nitro-substituted aromatic compounds can modulate enzyme activity and receptor binding. For example, studies on similar compounds have reported their ability to inhibit enzymes involved in metabolic pathways relevant to cancer progression .

Further investigations are required to elucidate the specific interactions and mechanisms of action for 2-Iodo-3,4-dimethyl-1-nitrobenzene. Potential areas of research include:

  • In vitro studies assessing cytotoxicity against various cancer cell lines.
  • Investigations into antibacterial efficacy against clinically relevant pathogens.

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-3,4-dimethyl-1-nitrobenzene, and how do substituents influence regioselectivity?

  • Methodological Answer : Synthesis typically involves nitration and iodination steps. The nitro group (-NO₂) is a strong meta-director, while methyl groups (-CH₃) are ortho/para-directors. To achieve the desired regiochemistry, sequential functionalization is critical. For example, nitration of 3,4-dimethylbenzene derivatives followed by iodination under electrophilic conditions (e.g., using I₂/HNO₃ or KI/oxidative agents) can yield the target compound. Steric hindrance from the methyl groups may necessitate optimized reaction temperatures or catalysts to enhance iodine incorporation .

Q. Which spectroscopic techniques are most effective for characterizing 2-Iodo-3,4-dimethyl-1-nitrobenzene, and what key spectral features should researchers expect?

  • Methodological Answer :
  • NMR : The iodine atom induces significant deshielding in neighboring protons. In 1^1H NMR, the methyl groups (3,4-positions) may split into distinct multiplets due to coupling with adjacent substituents.
  • IR : Strong absorption bands for nitro (-NO₂) at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 291 (C₈H₈INO₂) with characteristic fragmentation patterns for iodine loss (e.g., M⁺–I).
  • Compare with data from structurally similar compounds like 2,4-dimethyl-1-nitrobenzene for validation .

Q. What safety protocols are critical when handling 2-Iodo-3,4-dimethyl-1-nitrobenzene in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated nitroaromatics like 2-Iodo-3,4-dimethyl-1-nitrobenzene?

  • Methodological Answer :
  • Validation Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to assess positional disorder or twinning .
  • Data Reprocessing : Re-examine raw diffraction data (e.g., check for incorrect space group assignment or scaling errors). Cross-validate with DFT-optimized molecular geometries to identify outliers .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic structure of 2-Iodo-3,4-dimethyl-1-nitrobenzene, and how do iodine substituents affect frontier orbitals?

  • Methodological Answer :
  • DFT Setup : Use B3LYP/6-311+G(d,p) for light atoms and LANL2DZ for iodine. Analyze HOMO-LUMO gaps to predict reactivity.
  • Electronic Effects : The iodine atom lowers the HOMO energy due to its electron-withdrawing inductive effect, reducing nucleophilic attack susceptibility. Compare with chloro/bromo analogs to quantify halogen-specific trends .

Q. In cross-coupling reactions, how does the iodine substituent in 2-Iodo-3,4-dimethyl-1-nitrobenzene influence reactivity compared to other halogens?

  • Methodological Answer :
  • Reactivity Hierarchy : Iodoarenes undergo oxidative addition with Pd(0) catalysts faster than bromo/chloro analogs, making them preferred for Suzuki-Miyaura couplings. However, steric bulk from methyl groups may necessitate ligand optimization (e.g., bulky phosphines) to prevent catalyst poisoning .

Q. What experimental strategies optimize the purification of 2-Iodo-3,4-dimethyl-1-nitrobenzene given its physicochemical properties?

  • Methodological Answer :
  • Chromatography : Use silica gel columns with hexane/ethyl acetate (9:1) due to the compound’s moderate polarity (logP ~2.5).
  • Recrystallization : Employ ethanol/water mixtures (low solubility in water: 133 mg/L at 20°C) to isolate high-purity crystals .

Q. How do steric and electronic effects of methyl and nitro groups in 2-Iodo-3,4-dimethyl-1-nitrobenzene impact its reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The 3,4-dimethyl groups hinder electrophile access to the aromatic ring, favoring substitution at less hindered positions (e.g., para to nitro).
  • Electronic Effects : The nitro group deactivates the ring, reducing reaction rates. Competitive nitration/iodination studies on analogs (e.g., 1,3-dichloro-2-methyl-5-nitrobenzene) can benchmark reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Iodo-3,4-dimethyl-1-nitrobenzene
Reactant of Route 2
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2-Iodo-3,4-dimethyl-1-nitrobenzene

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